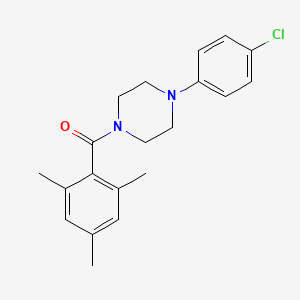
1-(1H-imidazol-2-ylmethyl)-4-(3-methylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-imidazol-2-ylmethyl)-4-(3-methylbenzyl)piperazine, commonly known as 2C-T-7, is a synthetic psychoactive substance that belongs to the phenethylamine and amphetamine chemical classes. It was first synthesized by Alexander Shulgin in 1981 and gained popularity as a recreational drug in the late 1990s. However, due to its potential health risks, it has been banned in several countries.
作用機序
The exact mechanism of action of 2C-T-7 is not fully understood, but it is believed to act as a serotonin receptor agonist, specifically at the 5-HT2A and 5-HT2C receptors. This results in the activation of various signaling pathways, leading to altered neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
The use of 2C-T-7 has been associated with a range of biochemical and physiological effects, including altered perception, mood, and cognition. It has also been shown to increase heart rate and blood pressure, as well as cause nausea, vomiting, and other gastrointestinal symptoms.
実験室実験の利点と制限
The use of 2C-T-7 in laboratory experiments has several advantages, including its potent and selective activity at serotonin receptors, as well as its potential use in drug discovery and development. However, its potential health risks and legal status make it difficult to obtain and use in research studies.
将来の方向性
There are several potential future directions for research on 2C-T-7, including further studies on its mechanism of action and potential therapeutic applications, as well as investigations into its potential use as a tool in neuroscience research. However, due to its legal status and potential health risks, caution should be exercised in any future research involving this compound.
合成法
The synthesis of 2C-T-7 involves the reaction of 2-(2-aminopropyl)indole with paraformaldehyde to form 2-(2-formamidoethyl)indole. This intermediate is then reacted with 3-methylbenzylamine and piperazine to form the final product, 1-(1H-imidazol-2-ylmethyl)-4-(3-methylbenzyl)piperazine.
科学的研究の応用
2C-T-7 has been studied for its potential therapeutic applications in the treatment of various mental health disorders, including depression, anxiety, and PTSD. It has also been studied for its potential use in drug discovery and development.
特性
IUPAC Name |
1-(1H-imidazol-2-ylmethyl)-4-[(3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-14-3-2-4-15(11-14)12-19-7-9-20(10-8-19)13-16-17-5-6-18-16/h2-6,11H,7-10,12-13H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWDKYJQKLRDNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-imidazol-2-ylmethyl)-4-(3-methylbenzyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299926.png)
![ethyl 4-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1-piperazinecarboxylate](/img/structure/B5299928.png)


![N,N'-1,2-ethanediylbis{3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide}](/img/structure/B5299952.png)
![5-(2-chlorophenyl)-2-(ethylthio)-1-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5299966.png)
![N-[2-({[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethyl]acetamide](/img/structure/B5299971.png)
![N-{[(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5299983.png)
![3-(diphenylmethyl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5299988.png)
![N-[2-(1-adamantyl)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B5300007.png)
![2-{[rel-(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]non-3-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5300011.png)
![N-cyclopentyl-2-methyl-4-morpholin-4-yl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxamide](/img/structure/B5300022.png)
![3-chloro-N'-[1-(5-chloro-2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5300030.png)
